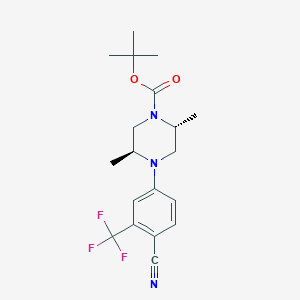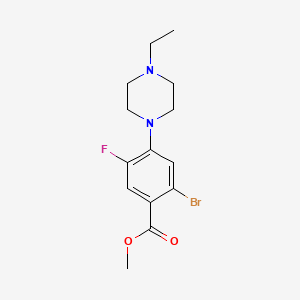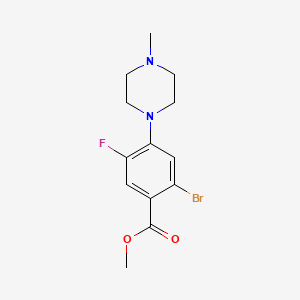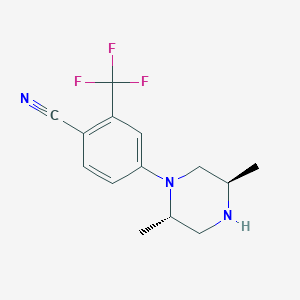
trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2,5-dimethylpiperazine with appropriate reagents under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with Benzonitrile: The final step involves coupling the piperazine derivative with a benzonitrile compound under catalytic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized piperazine derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
Medicine:
- Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-(2,5-Dimethylpiperazin-1-yl)benzonitrile: Lacks the trifluoromethyl group.
2-Trifluoromethylbenzonitrile: Lacks the piperazine ring.
4-(2,5-Dimethylpiperazin-1-yl)-2-chlorobenzonitrile: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness:
- The presence of both the trifluoromethyl group and the piperazine ring in trans-4-(2,5-Dimethylpiperazin-1-yl)-2-trifluoromethylbenzonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.
特性
IUPAC Name |
4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-9-8-20(10(2)7-19-9)12-4-3-11(6-18)13(5-12)14(15,16)17/h3-5,9-10,19H,7-8H2,1-2H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUSILNKXHRYEW-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethanone,1-[4-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213200.png)
![Ethanone,1-[5-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213208.png)
![Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213215.png)
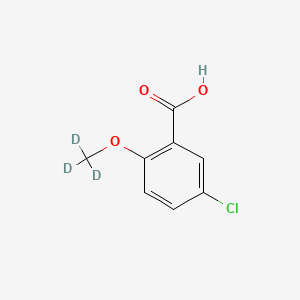
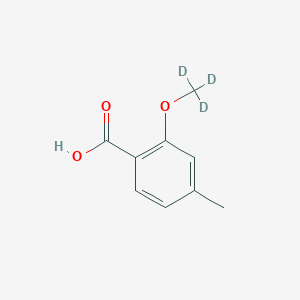
![tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B8213233.png)
![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8213234.png)
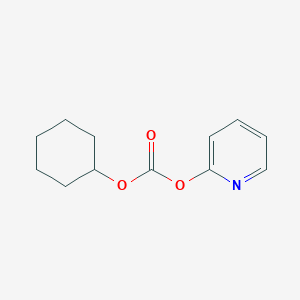
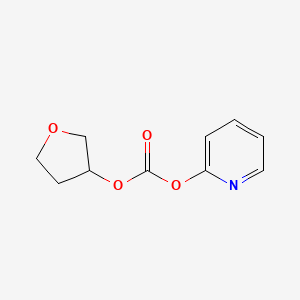
![(NE,S)-N-[[3-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213252.png)
![(NE,R)-N-[[3-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213255.png)
